An In-depth Technical Guide to 1-Chloro-3-pentanone
An In-depth Technical Guide to 1-Chloro-3-pentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-3-pentanone, a versatile chemical intermediate with significant applications in organic synthesis. This document details its chemical and physical properties, safety and handling protocols, spectroscopic data, and key synthetic methodologies. Special emphasis is placed on its role as a building block in various chemical transformations, including nucleophilic substitution and annulation reactions. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Chemical Identity and Properties
1-Chloro-3-pentanone, with the CAS number 32830-97-0 , is a halogenated ketone that serves as a reactive intermediate in a variety of organic reactions.[1][2] Its bifunctional nature, possessing both a ketone carbonyl group and a reactive carbon-chlorine bond, makes it a valuable precursor for the synthesis of more complex molecules.[1]
Physical and Chemical Properties
The key physical and chemical properties of 1-Chloro-3-pentanone are summarized in the table below. It is a liquid at room temperature with a characteristic odor.
| Property | Value | Reference |
| CAS Number | 32830-97-0 | [1][2][3] |
| Molecular Formula | C₅H₉ClO | [1][2][3] |
| Molecular Weight | 120.58 g/mol | [1][3][4] |
| Appearance | Liquid | |
| Boiling Point | 68 °C at 20 mmHg | [4] |
| Density | 1.042 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.435 | [4] |
| Storage Temperature | 2-8°C | [3] |
Computational Data
| Property | Value | Reference |
| XLogP3-AA | 1.1 | [3] |
| Topological Polar Surface Area | 17.1 Ų | [3] |
| Rotatable Bond Count | 3 | [3] |
| Heavy Atom Count | 7 | [3] |
Safety and Handling
1-Chloro-3-pentanone is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
| Hazard | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid | 🔥 | Warning | H226: Flammable liquid and vapor |
Precautionary Statements:
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P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.
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P233: Keep container tightly closed.
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P240: Ground and bond container and receiving equipment.
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P241: Use explosion-proof electrical/ventilating/lighting equipment.
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P242: Use non-sparking tools.
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P243: Take action to prevent static discharges.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of 1-Chloro-3-pentanone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The methyl protons (CH₃) would likely appear as a triplet, coupled to the adjacent methylene group. The methylene groups will exhibit more complex splitting patterns due to their proximity to the carbonyl and chloro groups.
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¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon will have a characteristic downfield shift.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band characteristic of the C=O stretch of the ketone functional group, typically in the range of 1700-1725 cm⁻¹.
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺). A characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) will be observed, confirming the presence of chlorine.[1] Common fragmentation patterns for ketones, such as alpha-cleavage, will also be present.[1] GC-MS data shows major fragments at m/z 57, 29, and 63.[1]
Synthesis of 1-Chloro-3-pentanone
The primary method for the synthesis of 1-Chloro-3-pentanone is the direct chlorination of 3-pentanone.[1] This reaction can proceed via a radical mechanism.[1]
Caption: Synthesis of 1-Chloro-3-pentanone via chlorination of 3-pentanone.
Experimental Protocol: Synthesis via Radical Chlorination
This protocol describes a general procedure for the radical chlorination of 3-pentanone.
Materials:
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3-Pentanone
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Chlorine gas (Cl₂)
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Inert solvent (e.g., carbon tetrachloride)
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UV lamp or radical initiator (e.g., AIBN)
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Apparatus for gas introduction and reaction under inert atmosphere
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Washing and drying agents (e.g., sodium bicarbonate solution, water, brine, anhydrous magnesium sulfate)
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Distillation apparatus
Procedure:
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In a flask equipped with a gas inlet, reflux condenser, and magnetic stirrer, dissolve 3-pentanone in an inert solvent under an inert atmosphere (e.g., nitrogen or argon).
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Initiate the reaction by turning on the UV lamp or adding the radical initiator.
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Slowly bubble chlorine gas through the solution while maintaining the reaction temperature. The reaction is typically exothermic and may require cooling.
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Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC) until the desired conversion is achieved.
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Once the reaction is complete, stop the flow of chlorine gas and turn off the initiator source.
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Purge the reaction mixture with an inert gas to remove any dissolved chlorine and HCl gas.
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Wash the organic layer sequentially with sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by fractional distillation to obtain 1-Chloro-3-pentanone.
Chemical Reactions and Applications
1-Chloro-3-pentanone is a valuable intermediate for the synthesis of various organic compounds due to its two reactive sites.
Nucleophilic Substitution
The chlorine atom in 1-Chloro-3-pentanone is susceptible to displacement by a wide range of nucleophiles, proceeding via an Sₙ2 mechanism.[1] This allows for the introduction of various functional groups.
Caption: General scheme for nucleophilic substitution of 1-Chloro-3-pentanone.
Robinson Annulation
1-Chloro-3-pentanone can be used in Robinson annulation reactions to form six-membered rings. This reaction involves a Michael addition followed by an intramolecular aldol condensation.
Experimental Workflow for a Typical Reaction
The following diagram illustrates a typical workflow for a reaction involving 1-Chloro-3-pentanone, such as a nucleophilic substitution, followed by purification and analysis.
Caption: A typical experimental workflow for reactions with 1-Chloro-3-pentanone.
Conclusion
1-Chloro-3-pentanone is a valuable and versatile building block in organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, making it a key intermediate in the preparation of more complex molecules for various applications, including pharmaceuticals and agrochemicals. A thorough understanding of its properties, handling, and reactivity is essential for its safe and effective use in a research and development setting.
